molecular formula C16H18FNO4S B2954665 2-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide CAS No. 1797558-03-2

2-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide

Cat. No. B2954665
M. Wt: 339.38
InChI Key: IPYWWPUDYDUICH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonamide, fluoro, and methoxy groups would likely have a significant impact on the compound’s three-dimensional structure and its chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide and methoxy groups could affect its solubility in different solvents, while the fluoro group could influence its reactivity .

Scientific Research Applications

Electrophilic Fluorination Agents

N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) has been introduced as a novel electrophilic fluorinating reagent. Its steric demand improves enantioselectivity in fluorination reactions, particularly in the cinchona alkaloid-catalyzed enantioselective fluorination of silylenol ether, enhancing product selectivity significantly compared to N-fluorobenzenesulfonimide (NFSI) (Yasui et al., 2011).

Cyclooxygenase Inhibitors

A series of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties has shown selective and potent inhibition of cyclooxygenase-2 (COX-2), highlighting their potential in developing anti-inflammatory agents. Fluorine substitution on the benzenesulfonamide moiety, coupled with an electron-donating group, yielded compounds with notable COX-2 selectivity and potency, contributing to new leads in COX-2 inhibitor development (Pal et al., 2003).

Zinc(II) Detection Fluorophores

Research into zinc(II) specific fluorophores, crucial for studying intracellular Zn^2+ levels, has led to the development of compounds like 4-methyl-N-(6-methoxy-2-methyl-8-quinolyl)-benzenesulfonamide. These compounds, along with their derivatives, have been synthesized and analyzed for their fluorescence characteristics and Zn^2+ complexation, contributing to our understanding of zinc's biological roles (Kimber et al., 2001).

Novel Copolymers and Crystal Structures

The synthesis and characterization of novel copolymers and crystal structures involving substituted benzenesulfonamide derivatives have been explored. Studies have detailed the preparation, polymerization, and structural analysis of these compounds, contributing to materials science and engineering applications. For example, novel copolymers with ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates and their thermal decomposition analysis offer insights into the design of new polymeric materials (Kharas et al., 2017).

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, it could be interesting to explore its potential use as a pharmaceutical compound, given the known biological activity of many sulfonamide compounds .

properties

IUPAC Name

2-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO4S/c1-21-13-7-5-6-12(10-13)15(22-2)11-18-23(19,20)16-9-4-3-8-14(16)17/h3-10,15,18H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYWWPUDYDUICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide

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